![molecular formula C23H31N7O B2960778 N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-methylbutanamide CAS No. 1171673-98-5](/img/structure/B2960778.png)
N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-methylbutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(4-(4-Benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-methylbutanamide is a sophisticated and intriguing compound used in various fields, including medicinal chemistry and pharmacology. This compound is notable for its unique structure and potential biological activities, which have garnered significant interest from researchers and industrial professionals.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-methylbutanamide involves multiple steps, starting with the formation of key intermediates. Initially, 4-benzylpiperazine is reacted with a pyrazolo[3,4-d]pyrimidine derivative under controlled conditions to form the core structure. The resulting intermediate is then subjected to further functionalization by introducing the N-(2-ethyl)-3-methylbutanamide moiety through amide bond formation using reagents like coupling agents and catalysts to ensure high yield and purity.
Industrial Production Methods: For industrial production, the process is scaled up with optimized parameters to ensure consistency and efficiency. This includes the use of high-purity starting materials, precise control of reaction temperatures, pressures, and times, as well as advanced purification techniques like crystallization, distillation, and chromatography.
化学反応の分析
Types of Reactions: N-(2-(4-(4-Benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-methylbutanamide can undergo various reactions such as oxidation, reduction, and substitution.
Common Reagents and Conditions: Oxidation reactions might employ reagents like potassium permanganate or chromium trioxide. Reduction reactions could involve hydrogenation using palladium on carbon or lithium aluminum hydride. Substitution reactions generally use halogenating agents or nucleophiles under appropriate conditions.
Major Products: These reactions often lead to the formation of modified derivatives with different functional groups, potentially enhancing the compound’s biological or chemical properties. For example, oxidation could yield new carboxyl or hydroxyl derivatives, while substitution might introduce various alkyl or aryl groups.
科学的研究の応用
In chemistry, N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-methylbutanamide is employed as a building block for creating more complex molecules with potential applications in drug development. In biology, it serves as a tool for studying cellular processes and signaling pathways due to its ability to interact with specific molecular targets. In medicine, its derivatives are explored for potential therapeutic effects, such as anti-cancer, anti-inflammatory, or neuroprotective activities. In the industry, it finds use in the development of novel materials and compounds with enhanced physical and chemical properties.
作用機序
The compound exerts its effects by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. Its mechanism of action often involves the inhibition or activation of these targets, affecting various signaling pathways and cellular processes. For example, it might inhibit a kinase enzyme involved in cell proliferation, leading to reduced cancer cell growth.
類似化合物との比較
Compared to similar compounds, N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-methylbutanamide stands out due to its unique structural features and versatile reactivity. Similar compounds include analogs with slight modifications in the piperazine or pyrazolo[3,4-d]pyrimidine rings, such as different substituents or functional groups, which might alter their biological activity and specificity.
Such analogs include:
1H-pyrazolo[3,4-d]pyrimidine derivatives with various alkyl or aryl substitutions
Piperazine derivatives with different benzyl groups or heterocyclic moieties
特性
IUPAC Name |
N-[2-[4-(4-benzylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-3-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N7O/c1-18(2)14-21(31)24-8-9-30-23-20(15-27-30)22(25-17-26-23)29-12-10-28(11-13-29)16-19-6-4-3-5-7-19/h3-7,15,17-18H,8-14,16H2,1-2H3,(H,24,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBLSNFMXKAZMKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NCCN1C2=C(C=N1)C(=NC=N2)N3CCN(CC3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
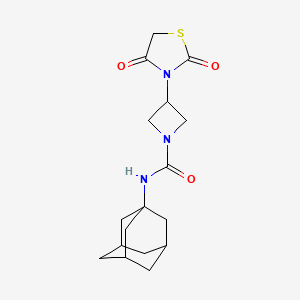


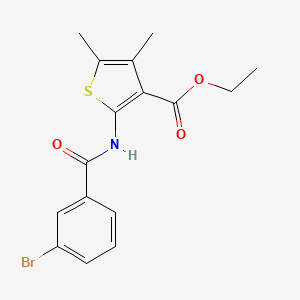
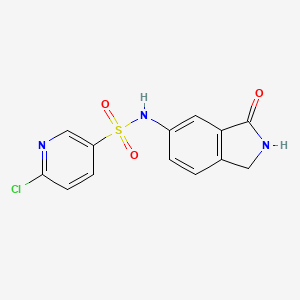
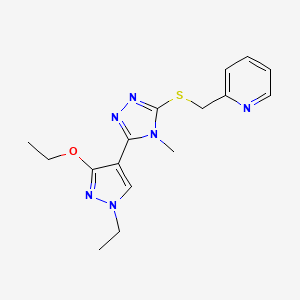
![1-(4-FLUOROPHENYL)-3-(5-{[(4-FLUOROPHENYL)CARBAMOYL]AMINO}-2,6-DIMETHYLPYRIDIN-3-YL)UREA](/img/structure/B2960704.png)
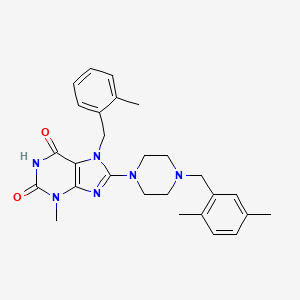
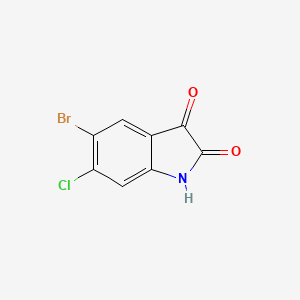
![N-cyclohexyl-2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2960713.png)
![N-(2-{3-[(4-chlorobenzyl)sulfanyl]-6-methyl-1,2,4-triazin-5-yl}vinyl)-4-methylaniline](/img/structure/B2960714.png)
![[1-[(2-Methoxyphenyl)methyl]piperidin-3-yl]methanol](/img/structure/B2960715.png)
![N-(3-methylphenyl)-2-[3-oxo-6-(propan-2-ylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide](/img/structure/B2960716.png)
![(2E)-3-(2-chlorophenyl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]prop-2-enamide](/img/structure/B2960717.png)
